

challenges in scaling up the production of CCK2R conjugates

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Compound of Interest		
Compound Name:	CCK2R Ligand-Linker Conjugates 1	
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Welcome to the Technical Support Center for CCK2R Conjugate Production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered when scaling up the production of Cholecystokinin 2 Receptor (CCK2R) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the Cholecystokinin 2 Receptor (CCK2R) and why is it a significant target in drug development? A1: The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor that plays a crucial role in various physiological processes, including gastric acid secretion and cell growth.[1][2] It is a significant target in oncology and nuclear medicine because it is overexpressed in numerous tumors, such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors (GIST).[3][4] This overexpression allows for targeted delivery of diagnostic or therapeutic agents.

Q2: What are the primary applications of CCK2R conjugates? A2: CCK2R conjugates are primarily developed for theranostic applications in oncology. This involves using them as:

 Diagnostic Imaging Agents: When conjugated with a radionuclide like Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), they allow for the visualization of CCK2R-expressing tumors using techniques like PET/CT.[5]



• Targeted Radionuclide Therapy: When conjugated with a therapeutic radioisotope such as Lutetium-177 (177Lu) or Yttrium-90 (90Y), they can deliver a cytotoxic radiation dose directly to cancer cells, a strategy known as Peptide Receptor Radionuclide Therapy (PRRT).[3][6][7]

Q3: What are the main challenges in scaling up the production of CCK2R conjugates? A3: The primary challenges include low enzymatic stability of the peptide backbone, high kidney uptake leading to potential nephrotoxicity, oxidation of sensitive amino acid residues (like methionine) during manufacturing and labeling, and general difficulties in ensuring consistent product quality, purity, and yield during process scale-up.[8][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and scale-up of CCK2R conjugates.

Category 1: Stability and Degradation

Q: My CCK2R conjugate shows rapid degradation and poor metabolic stability in plasma or in vivo. What are the causes and how can I improve it? A:

- Problem: The peptide backbone of minigastrin (MG) analogues, which are often used for CCK2R targeting, is susceptible to rapid enzymatic degradation in vivo.[11][12][13] This reduces the amount of conjugate available to reach the tumor, limiting its efficacy.[6]
- Solutions:
 - Amino Acid Substitution: Introduce site-specific substitutions with non-natural amino acids
 or residues that confer stability. For example, replacing specific amino acids with proline
 has been shown to significantly increase enzymatic stability without affecting receptor
 affinity.[11][12]
 - Peptide Bond Modification: N-methylation of peptide bonds can protect them from cleavage by peptidases.
 - Enzyme Inhibitors: Co-injection of the radiolabeled peptide with enzyme inhibitors like phosphoramidon can preserve the conjugate from metabolic degradation and increase its availability for receptor binding.[6]



 Multimerization: Designing multimeric constructs can lead to higher metabolic stability compared to monomeric versions.[14]

Category 2: Synthesis and Purification

Q: I am experiencing low yields and inconsistent product quality during the conjugation step. How can I optimize this? A:

• Problem: Inefficient conjugation reactions and the formation of side products can lead to low yields and a heterogeneous final product. This is a common challenge when scaling up from lab to manufacturing.[8][15]

Solutions:

- Optimize Reaction Chemistry: Select a robust and efficient conjugation strategy. Thiol-based chemistries targeting cysteine residues (e.g., with maleimides) or reactions with lysine side chains (e.g., using NHS esters) are common.[16] The choice depends on the peptide sequence and the payload.
- Control Reaction Conditions: Carefully control parameters such as pH, temperature, reaction time, and the molar ratio of reactants. These are critical for ensuring consistency between batches.[17]
- Purification Strategy: Develop a robust purification method to separate the desired conjugate from unreacted starting materials and side products. Techniques like affinity chromatography, tangential flow filtration (TFF), and HPLC are crucial.[18][19] For CCK2R specifically, sequential affinity chromatography has been used to purify the receptor itself, and similar principles can be applied to its ligands.[20]

Q: My conjugate is aggregating during purification or formulation. What are the potential solutions? A:

- Problem: Aggregation can lead to loss of product, reduced bioactivity, and potential immunogenicity. It is a frequent issue during the scale-up of bioconjugates.[21]
- Solutions:



- Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that maximizes solubility and stability.[9]
- PEGylation: The attachment of polyethylene glycol (PEG) chains can improve solubility and reduce aggregation.
- Chromatography Conditions: Optimize the chromatography process (e.g., buffer composition, flow rate) to minimize on-column aggregation. Hydrophobic interaction chromatography (HIC) can sometimes be used to remove aggregates.[18]

Category 3: Product Quality and Performance

Q: The receptor binding affinity of my conjugate is significantly lower after conjugation and radiolabeling. What could be the cause? A:

- Problem: The conjugation or labeling process can inadvertently modify critical residues required for receptor binding. A common issue with minigastrin analogues is the oxidation of the methionine residue, which drastically reduces CCK2R affinity.[9]
- Solutions:
 - Optimize Radiolabeling Conditions: Minimize the risk of oxidation during radiolabeling by optimizing conditions such as temperature and incubation time. For example, labeling DOTA-peptides at 80°C for 5 minutes may be sufficient to achieve high incorporation while minimizing degradation.[9]
 - Use of Antioxidants: While sometimes helpful, the addition of antioxidants to the formulation should be tested carefully, as it can paradoxically reduce stability in some cases.[9]
 - Amino Acid Substitution: Replace oxidation-sensitive residues like methionine with a stable analogue, such as norleucine (NIe), if it does not compromise receptor affinity.

Q: My CCK2R conjugate shows high kidney retention, posing a risk of nephrotoxicity for therapeutic applications. How can this be mitigated? A:



 Problem: High accumulation of radiolabeled peptides in the kidneys is a major obstacle for PRRT, as it can lead to radiation-induced kidney damage.[3][4][6]

Solutions:

- Modify Peptide Sequence: Altering the charge and structure of the peptide can reduce kidney uptake. For instance, truncating the highly acidic penta-glutamate (penta-Glu) sequence in some minigastrin analogues has been shown to significantly lower kidney retention.[4] However, this may be a trade-off, as it can also decrease metabolic stability.
- Co-administration of Agents: The co-injection of plasma expanders (e.g., Gelofusine) or positively charged amino acids can sometimes reduce renal uptake of the radiopharmaceutical.[9]
- Linker Modification: Introducing specific linkers between the peptide and the payload/chelator can alter the pharmacokinetic profile and reduce kidney accumulation.

Quantitative Data Summary

The following tables summarize key performance data for various CCK2R conjugates from preclinical studies, providing a benchmark for researchers.

Table 1: In Vivo Stability of Selected Radiolabeled CCK2R Conjugates

Compound	% Intact Radiopeptide in Blood	Time Point (post- injection)	Species	Reference
[¹⁷⁷ Lu]Lu-1 (with Proline)	56.9%	60 min	BALB/c mice	[22]
[¹¹¹ In]In-DOTA- MG11	Low (highly unstable)	-	Mice	[6]
[¹⁷⁷ Lu]Lu-DOTA- INER-PP-F11N-1	>90%	144 h (in vitro, FBS)	-	[3]

| Proline-substituted analogues | 57-79% | 60 min | BALB/c mice |[11][12] |



Table 2: Tumor Uptake and Tumor-to-Kidney Ratios

Compound	Tumor Uptake (%IA/g)	Tumor-to- Kidney Ratio	Time Point (post- injection)	Animal Model	Reference
Proline- substituted analogues	29-46%	-	4 h	Xenografte d nude mice	[11][12]
[¹¹¹ In]In- DOTA-MG0	~3%	~0.1	24 h	HEK293- CCK2R xenograft	[4]
[111 n]ln- DOTA-sCCK8	~3%	~1.0	24 h	HEK293- CCK2R xenograft	[4]

| [177Lu]Lu-DOTA-MGS5 | >20% | 4-6 | - | A431-CCK2R xenograft |[23] |

Table 3: Receptor Binding Affinities (IC_{50}) of CCK2R Conjugates | Compound | IC_{50} (nM) | Cell Line | Reference | | :--- | :--- | | natGa-monomer | 1.8 ± 0.5 | A431-CCK2R |[14] | | natGa-dimer | 1.3 ± 0.3 | A431-CCK2R |[14] | | natGa-trimer | 1.0 ± 0.2 | A431-CCK2R |[14] | | GAS1/2/3 analogues | Lower nM-range | HEK293-CCK2R |[24] |

Experimental Protocols Protocol 1: Radiolabeling of DOTA-Peptides with ¹⁷⁷Lu

This protocol is a generalized procedure based on common practices. Optimization is required for specific conjugates.

- Preparation: Prepare a 0.4 M sodium acetate / 0.24 M gentisic acid solution at pH ~5.0.[7]
- Reaction Mixture: In a low protein binding microcentrifuge tube, add 2-10 μg of the DOTAconjugated peptide.
- Add Radionuclide: Add the required amount of no-carrier-added [177Lu]LuCl3 solution.



- Buffering: Add a sufficient volume of the acetate/gentisic acid buffer to the reaction mixture.
- Incubation: Incubate the reaction at 80-95°C for 15-20 minutes.[7][9]
- Quenching: Cool the reaction on ice and quench by adding a small volume of DTPA solution (e.g., 50 mM) to chelate any free ¹⁷⁷Lu.
- Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. The RCP should typically be >95%.
- Purification (if needed): If the RCP is below specification, purify the radiolabeled conjugate using a C18 solid-phase extraction (SPE) cartridge to remove hydrophilic impurities and unchelated radionuclide.[22]

Protocol 2: In Vitro Stability Assay in Human Serum

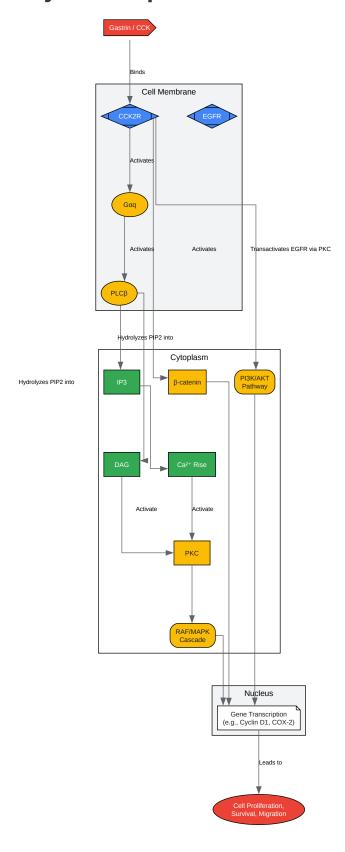
This protocol assesses the stability of a radiolabeled conjugate against enzymatic degradation.

- Preparation: Aliquot 500 μL of human serum into sterile microcentrifuge tubes.
- Incubation: Add the radiolabeled CCK2R conjugate to the serum and incubate in a water bath at 37°C.
- Time Points: At designated time points (e.g., 1, 4, 24, 48 hours), take a sample from the incubation mixture.
- Protein Precipitation: Immediately add an equal volume of cold ethanol or acetonitrile to the sample to precipitate serum proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
- Analysis: Collect the supernatant, which contains the radiopeptide and its metabolites.
 Analyze the composition of the supernatant using radio-HPLC.
- Quantification: Calculate the percentage of intact radiopeptide at each time point by integrating the area of the corresponding peak in the radio-chromatogram.

Visualizations



Signaling Pathway and Experimental Workflow



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Caption: Simplified signaling cascade following CCK2R activation.[1][25][26]



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Caption: General workflow for CCK2R conjugate production and evaluation.

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